(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a phenyl group substituted with a methylthio group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
o CoA comes with various factors like the dosage, the frequency of administration, and the duration of treatment .
Biochemical Pathways
Benzothiazole derivatives reporter? dpre1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving β-amino alcohols or β-haloamines.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of Methylthio Group: The methylthio group is introduced through nucleophilic substitution reactions, often using methylthiolating agents like methylthiolate salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone has shown potential as a pharmacophore in drug design. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The benzo[d]thiazole moiety is known for its biological activity, contributing to the compound’s therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its stable and versatile structure.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone: Similar structure but with a chlorothiophene group instead of a methylthio group.
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-methoxyphenyl)methanone: Contains a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone imparts unique redox properties, making it distinct from its analogs. This functional group can enhance the compound’s biological activity and stability, providing advantages in drug design and material science applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-23-15-8-4-2-6-13(15)17(21)20-10-12(11-20)22-18-19-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGDDOMOGGTABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.